molecular formula C11H22O B12649972 4,8-Dimethylnon-7-en-3-ol CAS No. 27243-07-8

4,8-Dimethylnon-7-en-3-ol

Cat. No.: B12649972
CAS No.: 27243-07-8
M. Wt: 170.29 g/mol
InChI Key: OLPJEGSRSMHTIA-UHFFFAOYSA-N
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Description

4,8-Dimethylnon-7-en-3-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a hydroxyl group attached to the third carbon of a nonene chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,8-Dimethylnon-7-en-3-ol can be synthesized through various methods. One notable method involves the transesterification of ethyl (2E)-3-phenylprop-2-enoate with 4,8-dimethylnon-7-en-1-ol using immobilized enzymes such as Novozym 435 . This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield compared to conventional heating methods .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of immobilized enzymes and microwave irradiation can be scaled up for industrial applications, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylnon-7-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohols.

    Substitution: Formation of various substituted compounds.

Scientific Research Applications

4,8-Dimethylnon-7-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for enzymes like lipases, leading to the formation of various products through transesterification . The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

4,8-Dimethylnon-7-en-3-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

27243-07-8

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4,8-dimethylnon-7-en-3-ol

InChI

InChI=1S/C11H22O/c1-5-11(12)10(4)8-6-7-9(2)3/h7,10-12H,5-6,8H2,1-4H3

InChI Key

OLPJEGSRSMHTIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CCC=C(C)C)O

Origin of Product

United States

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